1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-glucopyranose

Description

Properties

IUPAC Name |

[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGHBQJLEHAMKJ-KSTCHIGDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477827 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56883-33-1 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

characterization of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-glucopyranose

An In-depth Technical Guide to the Characterization of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-glucopyranose

Introduction: A Keystone Building Block in Modern Glycoscience

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-α-D-glucopyranose is a pivotal synthetic intermediate in the fields of glycobiology and medicinal chemistry.[1][2] Its structure combines the versatile chemistry of a fully protected glucose scaffold with the unique properties of an azide group at the C-2 position. The azide serves a dual purpose: it acts as a non-participating group during glycosylation reactions, which facilitates the stereoselective formation of α-glycosidic linkages, and it is a stable precursor to the vital amine functionality found in countless bioactive molecules, including aminoglycoside antibiotics and N-linked glycans.[3] The ability to smoothly convert the azide into an amine via reduction makes this compound an invaluable tool for constructing complex aminosugars.[3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and rigorous characterization of this α-anomer. We will move beyond simple protocols to explain the causality behind the analytical choices, demonstrating how a multi-faceted characterization approach creates a self-validating system to ensure the structural integrity and purity of this critical reagent.

Synthesis and Purification: A Pathway to the α-Anomer

While several routes exist for the synthesis of 2-azido-2-deoxy sugars, such as the azidonitration of glycals, a reliable method for producing the thermodynamically less stable α-anomer often involves a stereospecific nucleophilic substitution from a mannose-configured precursor.[3][4][5] The inversion of configuration at the C-2 position is a key strategic consideration.

Experimental Protocol: Synthesis

The following protocol describes a common synthetic route starting from a D-mannose derivative, which ensures an SN2 inversion at C-2, leading to the desired gluco-configuration.

-

Preparation of the Triflate Donor: Start with a suitable D-mannose precursor, such as methyl 4,6-O-benzylidene-α-D-mannopyranoside. The hydroxyl group at C-2 is selectively activated by conversion to a potent leaving group, typically a triflate (trifluoromethanesulfonyl). This is achieved by reacting the precursor with triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like pyridine at low temperatures (-30 °C to 0 °C). The regioselectivity for the C-2 position is crucial and is often achieved through careful control of reaction conditions.[5]

-

Azide Displacement (SN2 Inversion): The crude 2-O-triflate intermediate is then subjected to nucleophilic displacement. A solution of sodium azide (NaN₃) in an aprotic polar solvent like dimethylformamide (DMF) is added.[5] The reaction is heated (e.g., to 75 °C) to facilitate the SN2 reaction. This step proceeds with complete inversion of stereochemistry at C-2, transforming the manno-configuration (equatorial leaving group) into the gluco-configuration (axial azide).

-

Deprotection and Acetylation (Acetolysis): Following the successful introduction of the azide, the remaining protecting groups (e.g., benzylidene and methyl glycoside) are removed, and the hydroxyl groups are acetylated in a single step known as acetolysis. This is typically accomplished by treating the 2-azido intermediate with acetic anhydride in the presence of a strong acid catalyst, such as sulfuric acid, at 0 °C to room temperature.[5] This procedure yields a mixture of α- and β-anomers of the desired product, 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose.

Caption: General workflow for synthesizing the target compound.

Experimental Protocol: Purification

The crude product from the synthesis is a mixture of α and β anomers, which must be separated to isolate the pure α-anomer.

-

Work-up: The reaction mixture from the acetolysis step is carefully quenched with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. The product is then extracted into an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Chromatographic Separation: The resulting residue is purified using flash column chromatography on silica gel.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A solvent gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing the polarity) is typically effective. The choice of solvent system is critical; the less polar α-anomer will elute before the more polar β-anomer.

-

Monitoring: The separation is monitored by Thin-Layer Chromatography (TLC), visualizing the spots with a UV lamp (if applicable) and/or by staining with a potassium permanganate or ceric ammonium molybdate solution.

-

-

Isolation and Characterization: Fractions containing the pure α-anomer (identified by its higher Rf value) are combined and the solvent is evaporated. The resulting solid is dried under high vacuum to yield 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-α-D-glucopyranose as a white crystalline solid.[6]

Caption: Step-by-step purification and isolation process.

Comprehensive Physicochemical and Spectroscopic Characterization

Establishing the identity and purity of the target compound requires a suite of analytical techniques. The data from each method should be congruent, providing a self-validating confirmation of the structure.

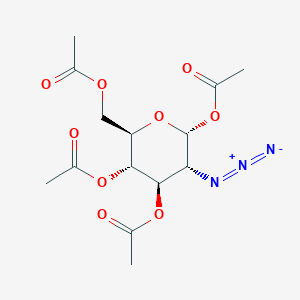

Molecular Structure

Caption: Structure of the title compound with key groups.

Physical and Chemical Properties

A summary of the key physical properties is essential for initial identification and handling.

| Property | Value | Source |

| Appearance | White Crystalline Solid | [6] |

| Molecular Formula | C₁₄H₁₉N₃O₉ | [6][7] |

| Molecular Weight | 373.32 g/mol | [6][7] |

| Melting Point | 106-108 °C | [6] |

| Solubility | Dichloromethane, DMF, DMSO, Ethyl Acetate, Methanol | [6] |

| Purity (Typical) | ≥97-98% (by ¹H-NMR/HPLC) | [6] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful tool for confirming the presence of key functional groups. For this molecule, the spectrum is dominated by two highly diagnostic absorptions.

-

Azide (N₃) Stretch: The most telling feature is a strong, sharp, and unambiguous absorption band appearing around 2100-2120 cm⁻¹ .[8][9][10][11][12] The presence of this peak is definitive proof of the successful incorporation of the azide moiety. Its intensity is significantly higher than that of nitrile or alkyne stretches, making it an excellent vibrational probe.[8]

-

Carbonyl (C=O) Stretch: A very strong and broad absorption band is observed around 1750 cm⁻¹ . This peak corresponds to the symmetric stretching of the four ester carbonyl groups of the acetate protectors.

-

C-O Stretch: A complex series of strong bands in the fingerprint region between 1000-1300 cm⁻¹ confirms the presence of the numerous C-O single bonds within the pyranose ring and acetate groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework and the stereochemistry.

The ¹H NMR spectrum provides confirmation of the α-anomeric configuration and the overall substitution pattern.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (Anomeric) | ~6.30 | Doublet (d) | J1,2 ≈ 3.7 |

| H-2 | ~4.15 | Doublet of Doublets (dd) | J2,1 ≈ 3.7, J2,3 ≈ 10.5 |

| H-3 | ~5.50 | Triplet (t) | J3,2 ≈ J3,4 ≈ 10.0 |

| H-4 | ~5.15 | Triplet (t) | J4,3 ≈ J4,5 ≈ 9.8 |

| H-5 | ~4.30 | Multiplet (m) | - |

| H-6a, H-6b | ~4.10 - 4.25 | Multiplet (m) | - |

| -COCH₃ (4x) | ~2.00 - 2.20 | 4x Singlets (s) | - |

Data synthesized from literature values of related compounds.[13]

Causality and Interpretation:

-

The Anomeric Proton (H-1): The downfield chemical shift (~6.30 ppm) is characteristic of an anomeric proton attached to a carbon bonded to two oxygen atoms. Crucially, the small coupling constant (J1,2 ≈ 3.7 Hz) confirms the α-configuration . This small value arises from the gauche (approximately 60°) dihedral angle between H-1 and H-2 when the azide at C-2 is in an axial position. A β-anomer would exhibit a large trans-diaxial coupling (~8-9 Hz).

-

Proton at C-2: The H-2 signal is shifted upfield relative to its acetylated amine counterpart due to the electronic effects of the azide group. Its multiplicity as a doublet of doublets confirms its coupling to both H-1 and H-3.

-

Acetyl Protons: The presence of four distinct singlets in the 2.0-2.2 ppm region, each integrating to 3 protons, provides direct evidence for the four acetate protecting groups.

The ¹³C NMR spectrum complements the proton data, confirming the carbon count and the chemical environment of each carbon atom.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (Anomeric) | ~90.0 |

| C-2 | ~60.0 |

| C-3 | ~70.5 |

| C-4 | ~68.0 |

| C-5 | ~72.5 |

| C-6 | ~62.0 |

| -C=O (4x) | ~169.0 - 171.0 |

| -CH₃ (4x) | ~20.5 - 21.0 |

Data synthesized from literature values of related compounds.[13]

Causality and Interpretation:

-

The Anomeric Carbon (C-1): The chemical shift of ~90.0 ppm is characteristic of an α-anomeric carbon in a glucopyranose ring, further solidifying the stereochemical assignment made from the ¹H NMR.

-

Carbon at C-2: The signal at ~60.0 ppm is highly diagnostic. The direct attachment of the electronegative azide group deshields this carbon, but its chemical shift is significantly different from that of an amine- or hydroxyl-bearing carbon, providing clear evidence for the C-2 azide.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides the definitive confirmation of the elemental composition.

-

Technique: Electrospray Ionization (ESI) is typically used.

-

Expected Ion: The compound is often observed as its sodium adduct [M+Na]⁺.

-

Calculation:

-

Formula: C₁₄H₁₉N₃O₉

-

Exact Mass: 373.1125

-

Calculated m/z for [C₁₄H₁₉N₃O₉ + Na]⁺: 396.1020

-

-

Validation: The experimentally observed m/z value must match the calculated value to within a very small tolerance (typically < 5 ppm) to confirm the molecular formula. This provides the ultimate validation of the atomic constituents of the synthesized molecule.

A Self-Validating Analytical System

The trustworthiness of the final compound is not derived from a single piece of data but from the convergence of all analytical results. This cross-validation forms a self-validating system.

Caption: Inter-validation of analytical techniques.

This guide has detailed the synthesis and, more critically, the multi-faceted characterization of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-α-D-glucopyranose. By understanding the causal links between molecular structure and spectroscopic output, researchers can confidently verify the identity, purity, and stereochemistry of this essential glycosylation precursor, ensuring the integrity of their subsequent scientific endeavors.

References

-

Pandey, R. P., Maheshwari, M., & Hussain, N. (2023). Synthesis of chiral azides from C-2 substituted glycals and their transformation to C3-glycoconjugates and α-triazolo-naphthalene polyol. Chemical Communications, 59(64), 9765-9768. [Link]

-

Ibatullin, F. M., & Shabalin, K. A. (2000). A Simple and Convenient Synthesis of Glycosyl Azides. Synthetic Communications, 30(15), 2819-2823. [Link]

-

Ibatullin, F. M., & Shabalin, K. A. (2000). A Simple and Convenient Synthesis of Glycosyl Azides. Synthetic Communications, 30(15), 2819-2823. Provided by ResearchGate. [Link]

-

Al-Amin, M., & Bennett, C. S. (2023). Synthesis of C,N-Glycosides via Brønsted Acid-Catalyzed Azidation of exo-Glycals. The Journal of Organic Chemistry, 89(1), 555-567. [Link]

-

Pandey, R. P., Maheshwari, M., & Hussain, N. (2023). Synthesis of chiral azides from C-2 substituted glycals and their transformation to C3-glycoconjugates and α-triazolo-naphthalene polyol. Chemical Communications, 59(64), 9765-9768. [Link]

-

Giuliano, R. M., Davis, F. A., & Boyko, W. J. (1994). Synthesis of Glycosyl Azides by the Addition of Phenylselenenyl Azide to Glycals. Journal of Carbohydrate Chemistry, 13(7), 1135-1144. [Link]

-

Štimac, A., & Kobe, J. (2000). Stereoselective synthesis of 1,2-cis- and 2-deoxyglycofuranosyl azides from glycosyl halides. Carbohydrate Research, 329(1), 213-217. [Link]

-

Al-Amin, M., & Bennett, C. S. (2023). Synthesis of C,N-Glycosides via Brønsted Acid-Catalyzed Azidation of exo-Glycals. The Journal of Organic Chemistry. [Link]

-

Ojeda, R., de Paz, J. L., Lucas, R., Reichardt, N., Liu, L., & Martín-Lomas, M. (2012). Synthesis of 1,3,4,6-Tetra-O-Acetyl-2-Azido-2-Deoxy- α,β-d-Glucopyranose and 2-Azido-4,6-O-Benzylidene-2-Deoxy-α,β-d-Glucopyranose. In Carbohydrate Chemistry (pp. 209-216). CRC Press. [Link]

-

Zaro, B. W., Yang, Y. Y., Hang, H. C., & Pratt, M. R. (2017). The Small Molecule 2-Azido-2-deoxy-glucose Is a Metabolic Chemical Reporter of O-GlcNAc Modifications in Mammalian Cells, Revealing an Unexpected Promiscuity of O-GlcNAc Transferase. ACS chemical biology, 12(3), 787–794. [Link]

-

Praly, J. P., & El Kharraf, Z. (1992). Improved synthesis of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-alpha-D-mannopyranose. Carbohydrate research, 232(1), 163–166. [Link]

-

Ibatullin, F. M., & Shabalin, K. A. (2000). A Simple and Convenient Synthesis of Glycosyl Azides. Synthetic Communications, 30(15), 2819-2823. Provided by ResearchGate. [Link]

-

Györgydeák, Z., & Pelyvás, I. F. (2006). Synthesis and Transformation of Glycosyl Azides. Topics in Current Chemistry, 215, 127-160. [Link]

-

Pavliak, V., & Kovác, P. (1991). A short synthesis of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose and the corresponding alpha-glucosyl chloride from D-mannose. Carbohydrate research, 210, 333–337. [Link]

-

Gasse, P., Stensitzki, T., & Müller-Werkmeister, H. M. (2024). 2D-IR spectroscopy of azide-labeled carbohydrates in H2O. ChemRxiv. [Link]

-

Zaro, B. W., Yang, Y. Y., Hang, H. C., & Pratt, M. R. (2017). The Small Molecule 2-Azido-2-deoxy-glucose Is a Metabolic Chemical Reporter of O-GlcNAc Modifications in Mammalian Cells, Revealing an Unexpected Promiscuity of O-GlcNAc Transferase. ACS Chemical Biology, 12(3), 787-794. [Link]

-

Gasse, P., Stensitzki, T., & Müller-Werkmeister, H. M. (2024). 2D-IR spectroscopy of azide-labeled carbohydrates in H2O. The Journal of Chemical Physics, 161(19), 195101. [Link]

-

Rusu, E., & Crich, D. (2021). Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks. Beilstein journal of organic chemistry, 17, 439–445. [Link]

-

Gasse, P., Stensitzki, T., & Müller-Werkmeister, H. M. (2024). 2D-IR spectroscopy of azide-labeled carbohydrates in H2O. The Journal of chemical physics, 161(19), 195101. [Link]

-

Mann, E., Chiara, J. L., & Verkhnyatskaya, S. (2020). Synthesis of 1,3,4,6-Tetra-O-Acetyl-2-Azido-2-Deoxy-α,β-d-Galactopyranose. In Carbohydrate Chemistry. CRC Press. [Link]

-

Gasse, P., Stensitzki, T., & Müller-Werkmeister, H. M. (2024). 2D-IR spectroscopy of azide-labeled carbohydrates in H2O. The Journal of Chemical Physics, 161(19). [Link]

-

Gasse, P., Stensitzki, T., & Müller-Werkmeister, H. M. (2024). 2D-IR spectroscopy of azide-labeled carbohydrates in H2O. ChemRxiv. [Link]

-

Wiley-VCH. (n.d.). 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-d-glucopyranose. SpectraBase. [Link]

-

Mann, E., et al. (2021). Synthesis of 1,3,4,6-Tetra-O-Acetyl-2-Azido-2-Deoxy-α,β-d-Galactopyranose. Provided by ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose. PubChem Compound Database. [Link]

-

Vitaceae. (n.d.). 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-α-D-glucopyranose. [Link]

-

HKR Biotechlabs. (n.d.). 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-β-D-galactopyranose. [Link]

Sources

- 1. 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-α-D-glucopyranose | Vitaceae [vitaceae.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. A short synthesis of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-beta-D- glucopyranose and the corresponding alpha-glucosyl chloride from D-mannose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. synthose.com [synthose.com]

- 7. 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose | C14H19N3O9 | CID 10872412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. 2D-IR spectroscopy of azide-labeled carbohydrates in H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.aip.org [pubs.aip.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. The Small Molecule 2‑Azido-2-deoxy-glucose Is a Metabolic Chemical Reporter of O‑GlcNAc Modifications in Mammalian Cells, Revealing an Unexpected Promiscuity of O‑GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucose (Ac42AzGlc) for Glycan Metabolic Labeling

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling Glycosylation with a Chemical Reporter

Glycosylation, the enzymatic attachment of carbohydrates to proteins and lipids, is a fundamental post-translational modification that governs a vast array of cellular processes, from protein folding and trafficking to cell-cell recognition and signaling. Its intricate nature and dynamic regulation, however, present significant challenges to its study. Metabolic chemical reporters have emerged as indispensable tools for probing these complex systems. 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucose, commonly referred to as Ac42AzGlc, stands out as a powerful and versatile chemical reporter for the investigation of a specific type of intracellular glycosylation known as O-GlcNAcylation.

This guide provides a comprehensive overview of the core physical and chemical properties of Ac42AzGlc, detailed protocols for its synthesis and application, and the mechanistic basis for its utility in modern glycobiology and drug development. As a Senior Application Scientist, my objective is to blend established technical data with practical, field-proven insights to empower researchers in their experimental design and execution.

Section 1: Physicochemical and Structural Properties

Ac42AzGlc is a synthetic, peracetylated monosaccharide analog of N-acetylglucosamine (GlcNAc). The key structural modifications are the replacement of the N-acetyl group at the C-2 position with a bioorthogonal azide (-N3) moiety and the acetylation of all hydroxyl groups. These features are not arbitrary; they are deliberate chemical designs that dictate the molecule's function. The acetate esters neutralize the polar hydroxyl groups, rendering the molecule lipophilic and enabling it to passively diffuse across the hydrophobic cell membrane. Once inside the cell, ubiquitous intracellular esterases efficiently cleave the acetate groups, liberating the hydrophilic 2-azido-2-deoxy-glucose (2AzGlc) and trapping it within the cytoplasm for metabolic processing.[1][2]

Data Summary Table: Core Properties of Ac42AzGlc

| Property | Value | Source(s) |

| Systematic Name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose | [3][4] |

| Common Acronym | Ac42AzGlc | [1] |

| Molecular Formula | C₁₄H₁₉N₃O₉ | [3][5] |

| Molecular Weight | 373.32 g/mol | [3][4][6] |

| Appearance | White to light brown crystalline powder | [3] |

| Melting Point | 95-99 °C | [3] |

| Purity | Typically ≥98% (HPLC/ELSD) | [3] |

| Optical Rotation (β-anomer) | [α]20/D +2.5° to +3.8° (c=1 in CHCl₃) | [3] |

| CAS Number | 171032-74-9 (anomeric mixture); 80321-89-7 (β-anomer) | [3][6] |

| Storage Conditions | Store at ≤ -10 °C, desiccated. For long-term, -20°C is recommended. | [3][6] |

Diagram: Chemical Structure of Ac42AzGlc

Caption: Chemical structure of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucose.

Section 2: Spectroscopic Characterization

Authenticating the identity and purity of Ac42AzGlc is paramount for reproducible experimental outcomes. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H and ¹³C NMR Spectroscopy : The NMR spectra of Ac42AzGlc are complicated by the presence of both α and β anomers, which exist in equilibrium in solution. The anomeric proton (H-1) is a key diagnostic signal, appearing as a doublet around 6.27 ppm for the α-anomer and 5.54 ppm for the β-anomer in CDCl₃.[1] The four distinct acetate groups typically yield sharp singlets in the 2.0-2.2 ppm range in the ¹H spectrum.[1]

-

Mass Spectrometry (ESI-MS) : Electrospray ionization mass spectrometry is used to confirm the molecular weight. The compound is typically observed as its sodium adduct [M+Na]⁺ or protonated form [M+H]⁺. For the molecular formula C₁₄H₁₉N₃O₉, the expected monoisotopic mass is 373.1176 u. High-resolution mass spectrometry should yield a mass measurement within 5 ppm of this theoretical value.[1]

-

Infrared (IR) Spectroscopy : A key diagnostic peak in the IR spectrum of Ac42AzGlc is the strong, sharp absorption band characteristic of the azide (N₃) asymmetric stretch, which typically appears around 2100 cm⁻¹.[7] Additionally, a strong absorption band around 1740-1750 cm⁻¹ corresponding to the C=O stretch of the multiple ester groups will be prominent.

Section 3: Core Applications & Mechanisms

The utility of Ac42AzGlc is rooted in its ability to hijack the cell's natural carbohydrate metabolic pathways and introduce a bioorthogonal chemical handle—the azide group—onto cellular glycoproteins.

Metabolic Labeling of Intracellular O-GlcNAc Modifications

The process begins with the administration of Ac42AzGlc to living cells.[1] The workflow is a sequential, multi-step biological process:

-

Cellular Uptake : The peracetylated, lipophilic sugar analog readily crosses the cell membrane.

-

Intracellular Deacetylation : Non-specific esterases within the cytoplasm hydrolyze the four acetate esters, releasing 2-azido-2-deoxy-glucose (2AzGlc) and trapping it inside the cell.[2]

-

Metabolic Conversion : 2AzGlc is then processed by the hexosamine biosynthesis pathway, ultimately being converted into the high-energy sugar donor UDP-2-azido-2-deoxy-glucose (UDP-2AzGlc).

-

Enzymatic Incorporation : The enzyme O-GlcNAc Transferase (OGT), which normally uses UDP-GlcNAc, recognizes UDP-2AzGlc as a substrate and transfers the 2AzGlc moiety onto serine and threonine residues of numerous nuclear and cytoplasmic proteins.[1][8]

Notably, research has shown that Ac42AzGlc is a selective reporter for O-GlcNAc modifications, with no detectable incorporation into cell-surface glycoproteins that are processed through the Golgi apparatus.[1]

Diagram: Metabolic Labeling Workflow

Caption: Workflow of Ac42AzGlc from cell entry to protein incorporation.

Bioorthogonal Ligation Chemistries

Once the azide reporter is incorporated, it serves as a silent chemical handle, not perturbing the biological system until a reaction with an exogenously supplied probe. The azide group is virtually absent in biological systems, making its reactivity highly specific.[9] This is the principle of bioorthogonal chemistry.

-

Click Chemistry (CuAAC/SPAAC) : The most common detection method is the Nobel prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[9][10] In this reaction, the azide-labeled protein is reacted with a probe molecule (e.g., a fluorophore or biotin) bearing a terminal alkyne. In the presence of a Cu(I) catalyst, a stable triazole linkage is rapidly and specifically formed. For live-cell imaging, where copper toxicity is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is used, which employs a strained cyclooctyne that reacts with the azide without a catalyst.[9][11]

-

Staudinger Ligation : An alternative bioorthogonal reaction is the Staudinger Ligation, where the azide reacts with a specifically engineered triarylphosphine probe to form a stable amide bond.[12][13]

Diagram: CuAAC "Click Chemistry" Detection

Caption: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Section 4: Experimental Protocols

The following protocols are provided as a guide. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental goals.

Protocol 1: Synthesis and Purification of Ac42AzGlc

This protocol is adapted from literature procedures.[1] It begins with the conversion of commercially available glucosamine hydrochloride to 2-azido-2-deoxy-glucose, which is then acetylated.

Step-by-Step Methodology:

-

Azide Formation (Diazo Transfer) : Start with D-glucosamine hydrochloride. A diazo-transfer reaction using a reagent like triflic azide (TfN₃) or an imidazole-1-sulfonyl azide derivative in the presence of a copper catalyst and a base will replace the amine with an azide. This reaction must be performed with extreme caution due to the potentially explosive nature of azide reagents.

-

Acetylation : The crude 2-azido-2-deoxy-glucose product from the previous step is dried thoroughly.

-

Resuspend the dried azide (1 equivalent) in anhydrous pyridine.

-

Add acetic anhydride (5-10 equivalents) to the solution.

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.1 equivalents).

-

Stir the reaction at room temperature for 16-24 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup : Concentrate the reaction mixture under reduced pressure to remove pyridine.

-

Resuspend the crude oil in dichloromethane (DCM) or ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, water, and finally, brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification : Purify the resulting crude product by silica gel column chromatography, typically using a hexanes/ethyl acetate gradient, to yield pure Ac42AzGlc as a white solid.

Trustworthiness (Self-Validation):

-

TLC Monitoring : During the reaction, the disappearance of the polar starting material and the appearance of a new, non-polar spot (product) validates reaction progression.

-

Spectroscopic Confirmation : The final, purified product must be validated by ¹H NMR and Mass Spectrometry as described in Section 2 to confirm its identity and purity before biological use.

Protocol 2: Metabolic Labeling of Cultured Mammalian Cells

Step-by-Step Methodology:

-

Prepare Stock Solution : Prepare a 100 mM stock solution of Ac42AzGlc in sterile dimethyl sulfoxide (DMSO). Store at -20°C.

-

Cell Culture : Plate mammalian cells of interest at an appropriate density and allow them to adhere overnight.

-

Labeling : The next day, dilute the Ac42AzGlc stock solution directly into the cell culture medium to a final working concentration. A typical starting concentration is 50-200 µM, but this must be optimized. High concentrations (>200 µM) can be toxic to some cell lines.[1][8]

-

Incubate the cells for 6 to 48 hours under standard culture conditions (37°C, 5% CO₂). The optimal incubation time depends on the rate of protein turnover and O-GlcNAcylation dynamics in the chosen cell line.

-

Cell Harvesting : After incubation, wash the cells twice with ice-cold PBS to remove excess reporter.

-

The cells can now be lysed for downstream analysis (e.g., Western blot, proteomics) or fixed for imaging applications.

Trustworthiness (Self-Validation):

-

Negative Control : Always include a vehicle control (DMSO only) to ensure that any signal observed is dependent on the addition of Ac42AzGlc.

-

Dose-Response : Perform a titration of Ac42AzGlc concentration to identify the optimal balance between robust labeling and minimal cytotoxicity.

Protocol 3: Visualization of Labeled Proteins via CuAAC

This protocol describes the "clicking" of a fluorescent alkyne probe onto azide-labeled proteins in a cell lysate for visualization by in-gel fluorescence.

Step-by-Step Methodology:

-

Lysate Preparation : Harvest cells from Protocol 2 and lyse them in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors). Determine the protein concentration using a standard assay (e.g., BCA).

-

Prepare Click Reagents :

-

Alkyne Probe : Prepare a 10 mM stock of an alkyne-fluorophore (e.g., Alkyne-TAMRA) in DMSO.

-

Copper(II) Sulfate (CuSO₄) : Prepare a 50 mM stock in water.

-

Copper(I)-stabilizing Ligand : Prepare a 50 mM stock of a ligand like TBTA in DMSO.

-

Reducing Agent : Freshly prepare a 100 mM stock of sodium ascorbate in water.

-

-

Click Reaction : In a microcentrifuge tube, combine the following in order:

-

50-100 µg of cell lysate

-

Lysis buffer to a final volume of ~45 µL

-

1 µL of Alkyne-fluorophore stock (final concentration ~200 µM)

-

1 µL of CuSO₄ stock (final concentration ~1 mM)

-

1 µL of TBTA ligand stock (final concentration ~1 mM)

-

2 µL of sodium ascorbate stock (final concentration ~4 mM)

-

-

Vortex briefly and incubate at room temperature for 1 hour, protected from light.

-

Sample Preparation for SDS-PAGE : Quench the reaction by adding 4X SDS-PAGE loading buffer. Boil the samples for 5 minutes.

-

Analysis : Resolve the proteins on an SDS-PAGE gel. Visualize the labeled proteins using a gel scanner with the appropriate excitation/emission wavelengths for the chosen fluorophore.

Trustworthiness (Self-Validation):

-

No-Reporter Control : The lysate from DMSO-treated cells should show no fluorescent signal, confirming the azide-dependency of the click reaction.

-

No-Catalyst Control : A sample containing all components except the copper catalyst and reducing agent should yield no signal, validating the catalytic nature of the reaction.

Section 5: Safety and Handling

Ac42AzGlc should be handled with appropriate laboratory precautions.

-

Hazard Classifications : The compound is classified as an acute toxicant if swallowed, inhaled, or in contact with skin. It is also a skin and eye irritant and is suspected of causing genetic defects.[4]

-

Personal Protective Equipment (PPE) : Always wear gloves, safety glasses, and a lab coat when handling the solid compound or its solutions.[4]

-

Handling : Avoid generating dust. Use in a well-ventilated area or a chemical fume hood.

-

Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.

This guide provides a robust framework for understanding and utilizing Ac42AzGlc. By appreciating the chemical principles behind its design and function, researchers can more effectively apply this powerful tool to dissect the complex world of glycosylation.

References

-

Zaro, B. W., et al. (2017). The Small Molecule 2-Azido-2-deoxy-glucose Is a Metabolic Chemical Reporter of O-GlcNAc Modifications in Mammalian Cells, Revealing an Unexpected Promiscuity of O-GlcNAc Transferase. ACS Chemical Biology, 12(5), 1269-1277. [Link]

-

Daskhan, G. C., et al. (2021). Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks. Beilstein Journal of Organic Chemistry, 17, 356-363. [Link]

-

MySkinRecipes. (n.d.). 2-Azido-2-deoxy-D-glucopyranose 1,3,4,6-Tetraacetate. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose. Retrieved from [Link]

-

Yu, B., & Sun, J. (2013). Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation. Journal of the American Chemical Society, 135(23), 8523-8530. [Link]

-

Pajdir, M., et al. (2024). 2D-IR spectroscopy of azide-labeled carbohydrates in H2O. ChemRxiv. [Link]

-

Zaro, B. W., et al. (2017). The Small Molecule 2-Azido-2-deoxy-glucose Is a Metabolic Chemical Reporter of O-GlcNAc Modifications in Mammalian Cells, Revealing an Unexpected Promiscuity of O-GlcNAc Transferase. ACS Chemical Biology, 12(5), 1269-1277. [Link]

-

Nwe, K., & Brechbiel, M. W. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. International Journal of Molecular Sciences, 14(6), 12439-12458. [Link]

-

Zaro, B. W., et al. (2017). The Small Molecule 2-Azido-2-deoxy-glucose Is a Metabolic Chemical Reporter of O-GlcNAc Modifications in Mammalian Cells, Revealing an Unexpected Promiscuity of O-GlcNAc Transferase. ResearchGate. [Link]

-

Saxon, E., & Bertozzi, C. R. (2005). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. Nature Protocols, 1(1), 353-356. [Link]

-

Erfa Sa. (n.d.). 2-Azido-2-deoxy-D-glucose tetraacetate. Retrieved from [Link]

-

CD BioSciences. (n.d.). 2-Azido-2-deoxy-D-glucose. Retrieved from [Link]

-

Wioleta, D., et al. (2020). 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents. Molecules, 25(16), 3547. [Link]

-

AFG Scientific. (n.d.). 2-Azido-2-deoxy-D-glucose peracetate. Retrieved from [Link]

-

Singh, S., et al. (2020). Figure S2. 13 C-NMR spectrum of 1-Azido-1-deoxy-β-D-glucopyranoside tetraacetate, 2. ResearchGate. [Link]

-

Nwe, K., & Brechbiel, M. W. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. ResearchGate. [Link]

-

Schrollick, F., et al. (2022). Mass Spectrometric Metabolic Fingerprinting of 2-Deoxy-D-Glucose (2-DG)-Induced Inhibition of Glycolysis and Comparative Analysis of Methionine Restriction versus Glucose Restriction under Perfusion Culture in the Murine L929 Model System. Metabolites, 12(8), 711. [Link]

-

Wiley. (n.d.). 2-Deoxy-D-glucose. SpectraBase. Retrieved from [Link]

-

Wang, Y., et al. (2021). A fast and sensitive method combining reversed-phase chromatography with high resolution mass spectrometry to quantify 2-fluoro-2-deoxyglucose. ChemRxiv. [Link]

-

NIST. (n.d.). D-glucose anhydrous. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. The Small Molecule 2‑Azido-2-deoxy-glucose Is a Metabolic Chemical Reporter of O‑GlcNAc Modifications in Mammalian Cells, Revealing an Unexpected Promiscuity of O‑GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose | C14H19N3O9 | CID 10872412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Azido-2-deoxy-D-glucose tetraacetate_TargetMol [targetmol.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. The Small Molecule 2-Azido-2-deoxy-glucose Is a Metabolic Chemical Reporter of O-GlcNAc Modifications in Mammalian Cells, Revealing an Unexpected Promiscuity of O-GlcNAc Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lumiprobe.com [lumiprobe.com]

- 11. researchgate.net [researchgate.net]

- 12. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 點擊化學試劑概述 [sigmaaldrich.com]

An In-Depth Technical Guide to the Role of the 2-Azido Group in Glycosylation Reactions

Introduction: The Challenge of the 1,2-cis Glycosidic Bond

In the landscape of glycobiology and therapeutic development, 2-amino-2-deoxy-D-glycopyranosyl units are ubiquitous and critical components of biologically active molecules, including antibiotics, vaccines, and glycoproteins. The chemical synthesis of these structures is a cornerstone of modern drug discovery. However, the stereoselective formation of glycosidic linkages remains a formidable challenge.

While the synthesis of 1,2-trans glycosides is well-established through the principle of neighboring group participation (NGP), the construction of the corresponding 1,2-cis linkages is far more complex.[1][2] These reactions often result in mixtures of anomers, necessitating difficult purifications and reducing overall yields.[1] This guide delves into the pivotal role of the 2-azido group, a compact and versatile functional group that has become an indispensable tool for navigating the complexities of 1,2-cis glycosylation. We will explore its function not merely as a protecting group, but as a strategic element that fundamentally alters the course of glycosylation reactions.

The Defining Feature: A Non-Participating Group

To appreciate the utility of the 2-azido group, one must first understand the concept of neighboring group participation (NGP).[3][4] In typical glycosylations of amino sugars, a C-2 acylamido group (like an acetamido group) actively participates in the reaction. Upon departure of the anomeric leaving group, the amide oxygen attacks the resulting oxocarbenium ion, forming a stable, cyclic dioxolenium intermediate.[1][2] This intermediate effectively shields one face of the anomeric carbon, forcing the incoming glycosyl acceptor to attack from the opposite face, leading exclusively to the 1,2-trans product.[1][5][6][7]

The 2-azido group, in stark contrast, is termed a "non-participating" group.[1][8] Due to its linear geometry and electronic structure, it is incapable of forming a stable cyclic intermediate with the anomeric center. This lack of participation opens the mechanistic pathway to the desired 1,2-cis products, but simultaneously removes the primary element of stereocontrol, making the reaction outcome highly sensitive to a range of other factors.

Figure 1: Comparison of participating vs. non-participating C-2 groups.

Navigating Stereoselectivity in the Absence of NGP

With the guiding hand of NGP absent, glycosylations involving 2-azido donors become a delicate interplay of kinetics, thermodynamics, and subtle structural influences. The reaction can proceed through a spectrum of mechanisms, from a pure SN1 pathway involving a discrete oxocarbenium ion to a concerted SN2 displacement. The stereochemical outcome is dictated by which pathway dominates and the factors that stabilize or destabilize the key intermediates.

Key Factors Influencing Stereoselectivity:

-

Protecting Groups (Remote Participation): While the 2-azido group itself does not participate, other protecting groups on the pyranose ring can exert profound electronic and steric effects. Electron-withdrawing groups, such as esters (e.g., acetate, benzoate), are known to destabilize the oxocarbenium ion, which can favor an SN2-like mechanism.[9] Studies have shown that acetyl groups at the C-3 and C-4 positions of 2-azido-2-deoxygalactosyl (GalN3) donors can dramatically increase α-selectivity.[10] This is attributed to a "remote participation" mechanism where the carbonyl oxygen of the ester can stabilize the developing positive charge at the anomeric center, influencing the preferred trajectory of the incoming nucleophile.[5][10]

-

Conformation and Rigidity: The stereochemical fate of the reaction is often decided by the conformation of the oxocarbenium ion intermediate.[11][12][13][14] For instance, computational studies suggest that for GalN3 donors, the 4H3 conformation of the oxocarbenium ion is more stable, which favors the formation of α-products.[10] Consequently, strategies that lock the donor into a specific conformation, such as using a rigid 4,6-O-benzylidene or tetraisopropyldisiloxane (TIPDS) protecting group, can significantly enhance stereoselectivity by pre-organizing the molecule for a specific outcome.[8][15]

-

Reaction Conditions: The choice of solvent, promoter, and temperature is critical. The "ether effect," where solvents like diethyl ether promote the formation of α-glycosides, is a well-documented phenomenon thought to arise from the specific solvation of the reaction intermediates.[15] Furthermore, temperature can have a dramatic impact; in many cases, higher reaction temperatures surprisingly lead to increased α-selectivity with 2-azido donors.[10]

Advanced Strategies for Stereocontrol

The inherent difficulty in controlling stereoselectivity has spurred the development of innovative strategies that re-impose control on the reaction.

1. Directed SN2 Glycosylation

A powerful modern approach involves installing a directing group on the anomeric leaving group itself. In a gold-catalyzed method, a glycosyl donor featuring a 1-naphthoate leaving group with a strategically placed amide was developed.[16][17][18] Upon activation by the gold catalyst, the amide functionality directs the incoming alcohol acceptor via hydrogen bonding, forcing a direct SN2 attack on the anomeric carbon. This elegant strategy achieves a near-perfect stereoinversion, allowing for the highly selective synthesis of 1,2-cis glycosides from 1,2-trans donors, and vice-versa.[16][17][18]

2. Intermediate Anomeric Sulfonium Ions

Another successful strategy involves the deliberate formation of a transient intermediate that, like NGP, blocks one face of the anomeric center. By performing the glycosylation of a 2-azido-2-deoxy-glucosyl donor in the presence of a thioether (e.g., PhSEt), an intermediate anomeric sulfonium ion is formed.[1] Due to steric factors, this sulfonium ion preferentially forms as the β-anomer. Subsequent SN2 displacement of the bulky sulfonium group by the glycosyl acceptor leads to the stereoselective formation of the α-glycoside.[1]

Figure 2: Advanced strategies for controlling stereoselectivity.

Data Summary: Stereoselectivity in Action

The following table summarizes the outcomes of various glycosylation strategies employing 2-azido-2-deoxy donors, highlighting the impact of protecting groups and methodology on stereoselectivity.

| Glycosyl Donor | Acceptor Type | Key Strategy/Conditions | α/β Ratio | Yield (%) | Reference |

| 3,4,6-tri-O-acetyl-GalN3 | Primary Alcohol | TMSOTf, -78 °C | 3:1 | N/A | [10] |

| 3,4,6-tri-O-acetyl-GalN3 | Primary Alcohol | TMSOTf, Room Temp | 11:1 | N/A | [10] |

| 3,4,6-tri-O-benzyl-GalN3 | Primary Alcohol | TMSOTf, -78 °C | 1:3 | N/A | [10] |

| 3,4,6-tri-O-benzyl-GalN3 | Primary Alcohol | TMSOTf, Room Temp | 3:1 | N/A | [10] |

| 4,6-O-TIPDS-GlcN3 | Secondary Sugar | ZnI2, Et2O, 25 °C | >20:1 | 82 | [15] |

| 1-Naphthoate-GlcN3 | Primary Sugar | Au(I)Cl, AgOTf, -20 °C | >20:1 (α) | 94 | [16] |

| 1-Naphthoate-GalN3 | Secondary Sugar | Au(I)Cl, AgOTf, 0 °C | >20:1 (α) | 85 | [16] |

Synthesis and Versatility of 2-Azido Donors

The utility of 2-azido sugars is underpinned by their accessible synthesis. A common and robust method involves the SN2 displacement of a triflate group at the C-2 position of a readily available sugar precursor.[19] For example, methyl 4,6-O-benzylidene-α-D-glucopyranoside can be selectively triflated at the 2-position, followed by nucleophilic substitution with sodium azide to install the 2-azido group with inversion of configuration, yielding the manno-configured product.[19]

Representative Protocol: Synthesis of Methyl 2-azido-4,6-O-benzylidene-2-deoxy-α-D-mannopyranoside[19]

-

Preparation: Dissolve methyl 4,6-O-benzylidene-α-D-glucopyranoside (1.0 eq) in anhydrous CH2Cl2 and pyridine under an argon atmosphere.

-

Triflation: Cool the solution to -30 °C. Add trifluoromethanesulfonic anhydride (Tf2O, 1.1 eq) dropwise. Stir the mixture at -30 °C for 3 hours.

-

Work-up 1: Remove the volatiles under reduced pressure and dry the residue in vacuo for 2 hours.

-

Azide Displacement: Dissolve the crude triflate residue in anhydrous DMF. Add sodium azide (NaN3, 5.0 eq) and stir the resulting mixture at 75 °C for 12 hours.

-

Work-up 2: After cooling to room temperature, dilute the reaction with an appropriate organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over Na2SO4, and concentrate.

-

Purification: Purify the crude product by silica gel column chromatography to yield the desired 2-azido-2-deoxy-mannopyranoside.

The Azido Group: A Versatile Chemical Handle

Beyond its role in glycosylation, the azido group is a cornerstone of bioorthogonal chemistry .[20][21] It serves as a stable, non-perturbative chemical reporter that can be incorporated into complex biological systems.[22][23] Its true power is unleashed in its ability to undergo highly specific "click chemistry" reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[24][25][26] This allows for the precise chemical labeling of azido-containing glycans with probes for fluorescence imaging, proteomics, or drug delivery applications, providing a powerful window into biological processes.[25][26]

Following oligosaccharide assembly, the azido group can be easily and cleanly converted into the biologically relevant amino or acetamido group. Common methods include:

-

Reduction to Amine: Catalytic hydrogenation (H2, Pd/C) or treatment with a phosphine reagent like triphenylphosphine followed by hydrolysis (the Staudinger reaction).

-

Conversion to Acetamide: Direct conversion can be achieved using thioacetic acid (AcSH) in pyridine.[27]

Conclusion and Outlook

The 2-azido group plays a multifaceted and indispensable role in modern carbohydrate chemistry. Its non-participating nature is the key that unlocks access to challenging 1,2-cis glycosidic linkages, a critical motif in numerous bioactive glycans. While its use introduces the challenge of controlling stereoselectivity, decades of research have transformed this challenge into an opportunity for mechanistic innovation, leading to the development of sophisticated strategies based on remote participation, conformational control, and directed catalysis. As a robust precursor to the natural amino functionality and a powerful handle for bioorthogonal chemistry, the 2-azido group extends its influence far beyond the glycosylation reaction itself, enabling the synthesis, visualization, and functional study of complex glycoconjugates. The continued exploration of its subtle electronic effects and the design of new catalysts and directing groups promise to further refine our control over glycosidic bond formation, empowering the next generation of discoveries in chemical biology and drug development.

References

-

He, W., Lu, X., Li, Z., & Yu, B. (2023). Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation. CCS Chemistry. [Link]

-

Manzo, E., & Vottero, E. (2001). LARGE SCALE SYNTHESIS OF 2-AZIDODEOXY GLUCOSYL DONORS. Journal of Carbohydrate Chemistry, 20(7&8), 659–665. [Link]

-

Park, J., Kawatkar, S., Kim, J. H., & Boons, G. J. (2007). Stereoselective glycosylations of 2-azido-2-deoxy-glucosides using intermediate sulfonium ions. Organic letters, 9(11), 1959–1962. [Link]

-

He, W., Lu, X., Li, Z., & Yu, B. (2023). Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation. CCS Chemistry. [Link]

-

Ngoje, G., & Li, Z. (2013). Study of the stereoselectivity of 2-azido-2-deoxyglucosyl donors: protecting group effects. Organic & Biomolecular Chemistry, 11(12), 1879-1886. [Link]

-

Garrido, R., et al. (2016). Improvement of the stereoselectivity of the glycosylation reaction with 2-azido-2-deoxy-1-thioglucoside donors. Carbohydrate Research, 426, 33-39. [Link]

-

He, W., Lu, X., Li, Z., & Yu, B. (2023). Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation. Unpublished. [Link]

-

Kovalev, D., & Yashunsky, D. V. (2021). Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks. Mendeleev Communications, 31(1), 74-76. [Link]

-

Li, Z., & Gildersleeve, J. C. (2011). Study of the Stereoselectivity of 2-Azido-2-deoxygalactosyl Donors: Remote Protecting Group Effects and Temperature Dependency. The Journal of Organic Chemistry, 76(11), 4635-4644. [Link]

-

van der Vorm, S., et al. (2019). Furanosyl Oxocarbenium Ion Conformational Energy Landscape Maps as a Tool to Study the Glycosylation Stereoselectivity of 2-Azidofuranoses, 2-Fluorofuranoses and Methyl Furanosyl Uronates. Chemistry, 25(29), 7191-7199. [Link]

-

Aydillo, C., et al. (2005). A study on the influence of the structure of the glycosyl acceptors on the stereochemistry of the glycosylation reactions with 2-azido-2-deoxy-hexopyranosyl trichloroacetimidates. Chemistry, 11(3), 928-38. [Link]

-

van der Vorm, S., et al. (2019). Furanosyl Oxocarbenium Ion Conformational Energy Landscape Maps as a Tool to Study the Glycosylation Stereoselectivity of 2‐Azidofuranoses, 2‐Fluorofuranoses and Methyl Furanosyl Uronates. Chemistry – A European Journal, 25. [Link]

-

van der Vorm, S., et al. (2019). Furanosyl Oxocarbenium Ion Conformational Energy Landscape Maps as a Tool to Study the Glycosylation Stereoselectivity of 2-Azidofuranoses, 2-Fluorofuranoses and Methyl Furanosyl Uronates. Semantic Scholar. [Link]

-

Misra, A. K., & Agnihotri, G. (2017). Glycosylation of 2‐azido‐2‐deoxy‐d‐glucosyl thioglycosides having remotely placed PMB and picoloyl functional groups. Journal of Carbohydrate Chemistry, 36(4-6), 183-201. [Link]

-

Li, F., et al. (2022). Azido Groups Hamper Glycan Acceptance by Carbohydrate Processing Enzymes. ACS Central Science, 8(5), 649-660. [Link]

-

Li, F., et al. (2022). Azido Groups Hamper Glycan Acceptance by Carbohydrate Processing Enzymes. ACS Central Science. [Link]

-

Wikipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]

-

Grokipedia. (n.d.). Neighbouring group participation. [Link]

-

Wang, Y., et al. (2020). Effect of Protecting Groups and Activating Conditions on 3-Deoxy-d-glycero-d-galacto-2-nonulosonic Acid (Kdn) Glycosylation: Stereoselective Synthesis of α- and β-Kdn Glycosides. Organic Letters, 22(2), 544-548. [Link]

-

Guo, J., & Ye, X. S. (2010). Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations. Molecules, 15(10), 7235-65. [Link]

-

Li, T., et al. (2023). Zinc(ii)-mediated stereoselective construction of 1,2-cis 2-azido-2-deoxy glycosidic linkage: assembly of Acinetobacter baumannii K48 capsular pentasaccharide derivative. Chemical Science, 14(40), 11099-11109. [Link]

-

Guo, J., & Ye, X. S. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 15(10), 7235-7265. [Link]

-

Greis, M., et al. (2021). Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. Molecules, 26(16), 4949. [Link]

-

Crich, D. (2010). Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research, 43(8), 1144-1153. [Link]

-

Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. [Link]

-

Rychnovsky, S. D., & Kim, J. (2004). Using neighboring-group participation for acyclic stereocontrol in diastereoselective substitution reactions of acetals. Organic letters, 6(22), 4013–4016. [Link]

-

van der Vorm, S., et al. (2019). Furanosyl Oxocarbenium Ion Conformational Energy Landscape Maps as a Tool to Study the Glycosylation Stereoselectivity of 2‐Azidofuranoses, 2‐Fluorofuranoses and Methyl Furanosyl Uronates. ResearchGate. [Link]

-

NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Participation (NGP). (n.d.). City College. [Link]

-

F.P., S. M., et al. (2011). 2′-Azido RNA, a Versatile Tool for Chemical Biology: Synthesis, X-ray Structure, siRNA Applications, Click Labeling. Journal of the American Chemical Society, 133(5), 1314-1321. [Link]

-

Demchenko, A. V. (2003). Armed/disarmed effects in glycosyl donors: rationalization and sidetracking. The Journal of Organic Chemistry, 68(14), 5419-5431. [Link]

-

Popa, D. C., et al. (2011). Synthesis of 5′-O-(2-Azido-2-deoxy--D-glycosyl)nucleosides and Their Antitumor Activities. ResearchGate. [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2011). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Bioconjugate Chemistry, 22(10), 1983-2007. [Link]

-

Codée, J. D. C., et al. (2005). Furanosyl Oxocarbenium Ion Stability and Stereoselectivity. Angewandte Chemie International Edition, 44(23), 3555-3559. [Link]

-

Wang, W., et al. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. International Journal of Molecular Sciences, 14(6), 12533-12550. [Link]

-

Wang, W., et al. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. ResearchGate. [Link]

-

CAS. (2021). Bioorthogonal chemistry: exploring the importance of sugars in the cell. [Link]

Sources

- 1. Stereoselective Glycosylations of 2-Azido-2-Deoxy-Glucosides using Intermediate Sulfonium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Study of the stereoselectivity of 2-azido-2-deoxyglucosyl donors: protecting group effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Using neighboring-group participation for acyclic stereocontrol in diastereoselective substitution reactions of acetals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Furanosyl Oxocarbenium Ion Conformational Energy Landscape Maps as a Tool to Study the Glycosylation Stereoselectivity of 2-Azidofuranoses, 2-Fluorofuranoses and Methyl Furanosyl Uronates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Furanosyl Oxocarbenium Ion Conformational Energy Landscape Maps as a Tool to Study the Glycosylation Stereoselectivity of 2‐Azidofuranoses, 2‐Fluorofuranoses and Methyl Furanosyl Uronates | Semantic Scholar [semanticscholar.org]

- 14. Furanosyl oxocarbenium ion stability and stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Zinc(ii)-mediated stereoselective construction of 1,2-cis 2-azido-2-deoxy glycosidic linkage: assembly of Acinetobacter baumannii K48 capsular pentasaccharide derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chinesechemsoc.org [chinesechemsoc.org]

- 18. chinesechemsoc.org [chinesechemsoc.org]

- 19. Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Bioorthogonal chemistry applications | CAS [cas.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Azido Groups Hamper Glycan Acceptance by Carbohydrate Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 2′-Azido RNA, a Versatile Tool for Chemical Biology: Synthesis, X-ray Structure, siRNA Applications, Click Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

The Organic Chemist's Azido-Glucosyl Workhorse: A Technical Guide to 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-glucopyranose

This guide provides an in-depth technical overview of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-glucopyranose, a pivotal biochemical reagent in modern glycobiology and drug discovery. We will delve into its synthesis, key applications, and the mechanistic principles that govern its reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of the 2-Azido Moiety

This compound, hereafter referred to as Ac4AzidoGlc, is a versatile building block in carbohydrate chemistry.[1][2] Its significance stems from the strategic placement of an azido group at the C-2 position of the glucose scaffold. This seemingly simple modification imparts a unique combination of properties that are highly sought after in the synthesis of complex glycans and glycoconjugates.

The azide group serves two primary roles:

-

A Non-Participating Group: Unlike an acetamido group, the azide at C-2 does not participate in the glycosylation reaction. This lack of neighboring group participation is crucial for controlling the stereochemical outcome of glycosidic bond formation, particularly for the challenging synthesis of 1,2-cis (alpha) glycosidic linkages.[3]

-

A Masked Amine: The azide group is a stable and relatively unreactive functionality that can be selectively and efficiently reduced to a primary amine under mild conditions. This allows for the introduction of an amino group late in a synthetic sequence, avoiding protection/deprotection steps and compatibility issues with other functional groups.[3]

These attributes make Ac4AzidoGlc an indispensable tool for the synthesis of aminosugars, which are fundamental components of numerous biologically active molecules, including antibiotics, and cell surface glycans involved in cellular recognition and signaling.[4]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of Ac4AzidoGlc is essential for its proper handling, storage, and application.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₉N₃O₉ | [5] |

| Molecular Weight | 389.32 g/mol | [5] |

| Appearance | White to off-white crystalline solid | [6] |

| Melting Point | 129-133 °C | [7] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, and acetone. Sparingly soluble in methanol and ethanol. Insoluble in water. | General knowledge |

| Storage | Store at 2-8 °C, protected from light and moisture. | [6] |

Spectroscopic Characterization:

The identity and purity of Ac4AzidoGlc are confirmed by various spectroscopic techniques. Representative data is summarized below.

| Technique | Key Features |

| ¹H NMR (CDCl₃) | Signals corresponding to the four acetyl groups (around δ 2.0-2.2 ppm), the anomeric proton (α-anomer, δ ~6.3 ppm, doublet), and the pyranose ring protons. The chemical shift and coupling constants of the anomeric proton are characteristic of the α-configuration. |

| ¹³C NMR (CDCl₃) | Resonances for the carbonyl carbons of the acetyl groups (around δ 169-171 ppm), the anomeric carbon (α-anomer, δ ~90 ppm), and the other carbons of the glucopyranose ring. |

| IR (KBr) | A strong, characteristic absorption band for the azide group (N₃) appears around 2100 cm⁻¹. Carbonyl stretching vibrations for the acetate groups are observed around 1750 cm⁻¹. |

| Mass Spectrometry (ESI-MS) | The mass spectrum will show a peak corresponding to the molecular ion plus a sodium or potassium adduct (e.g., [M+Na]⁺). |

A publicly available ¹H NMR spectrum can be found at SpectraBase.[8]

Synthesis of this compound

Several synthetic routes to Ac4AzidoGlc have been reported, most commonly starting from D-glucosamine or its derivatives. A reliable and scalable procedure involves the diazotization of an N-acylated glucosamine precursor followed by azide displacement.[4][9]

Synthetic Workflow

The following diagram illustrates a common synthetic pathway from 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose hydrochloride.

Caption: Synthetic workflow for Ac4AzidoGlc.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

Step 1: Diazotization of the Amine

-

To a stirred solution of 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose hydrochloride (1.0 eq) in a mixture of acetic acid and water at 0 °C, add sodium nitrite (NaNO₂) (1.1 eq) portion-wise over 30 minutes.

-

Maintain the temperature at 0 °C and stir the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Azide Displacement

-

To the reaction mixture from Step 1, add sodium azide (NaN₃) (3.0 eq) in one portion.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

Step 3: Extraction and Purification

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, a mixture of α and β anomers, is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure α-anomer.

Applications in Biochemical Research

Ac4AzidoGlc is a cornerstone reagent in several areas of chemical biology and drug discovery.

Glycosylation Donor for 1,2-cis-Glycoside Synthesis

The synthesis of 1,2-cis-glycosidic linkages is a significant challenge in carbohydrate chemistry. The non-participating nature of the 2-azido group in Ac4AzidoGlc makes it an excellent precursor for glycosyl donors that favor the formation of α-glycosides.

Mechanism of Stereoselectivity:

The stereochemical outcome of a glycosylation reaction is influenced by several factors, including the protecting groups on the glycosyl donor, the reactivity of the glycosyl acceptor, the promoter, and the temperature.[10] In the case of 2-azido-2-deoxy glycosyl donors, the absence of a participating group at C-2 means that the anomeric mixture of the donor can be activated to form an oxocarbenium ion intermediate. The incoming nucleophile (glycosyl acceptor) can then attack from either the α or β face. The α-selectivity is often favored under conditions that promote an SN1-like mechanism, where the thermodynamic product is formed. Remote participation from protecting groups at other positions on the sugar ring can also influence the stereoselectivity.[11]

Caption: General mechanism of glycosylation with 2-azido-2-deoxy donors.

Experimental Protocol: α-Glycosylation

-

Co-evaporate the 2-azido-2-deoxy glycosyl donor (prepared from Ac4AzidoGlc, e.g., by conversion to a glycosyl bromide or trichloroacetimidate) and the glycosyl acceptor with anhydrous toluene to remove residual water.

-

Dissolve the dried donor and acceptor in an anhydrous solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (argon or nitrogen).

-

Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C).

-

Add the promoter (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride diethyl etherate (BF₃·OEt₂)) dropwise.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with a suitable reagent (e.g., triethylamine or pyridine).

-

Warm the mixture to room temperature, dilute with dichloromethane, and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by silica gel column chromatography.

Precursor for "Click" Chemistry and Bioorthogonal Labeling

The azide functionality of Ac4AzidoGlc makes it an ideal substrate for bioorthogonal "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1] This reaction is highly specific, efficient, and can be performed under biocompatible conditions, making it a powerful tool for labeling and visualizing glycans in biological systems.

Workflow for Metabolic Glycan Labeling:

-

Metabolic Incorporation: Ac4AzidoGlc is cell-permeable. Once inside the cell, it is deacetylated and metabolically converted into an azido-sugar nucleotide donor. This donor is then utilized by glycosyltransferases to incorporate the azido-sugar into cellular glycans.

-

Bioorthogonal Ligation: The azide-labeled glycans can then be visualized or captured by reacting them with a probe molecule containing a terminal alkyne. This probe can be a fluorophore, a biotin tag for affinity purification, or another molecule of interest.

Caption: Workflow for metabolic glycan labeling using Ac4AzidoGlc and click chemistry.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol for labeling azide-modified biomolecules in a cell lysate.

-

Prepare Stock Solutions:

-

Alkyne-probe (e.g., 10 mM in DMSO).

-

Copper(II) sulfate (CuSO₄) (50 mM in water).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (50 mM in water).

-

Sodium ascorbate (100 mM in water, freshly prepared).

-

-

Prepare the Click-IT® Reaction Cocktail: For a 1 mL reaction, mix the following in order:

-

865 µL of PBS

-

10 µL of the alkyne-probe stock solution.

-

100 µL of the sodium ascorbate stock solution.

-

25 µL of the THPTA ligand stock solution.

-

10 µL of the CuSO₄ stock solution.

-

-

Labeling Reaction:

-

Add the Click-IT® reaction cocktail to your sample containing the azide-labeled biomolecules.

-

Incubate at room temperature for 30-60 minutes, protected from light.

-

The labeled proteins are now ready for downstream analysis (e.g., SDS-PAGE, Western blotting, or mass spectrometry).

-

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[6] In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from heat and sources of ignition.[6]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Organic azides can be energetic compounds. While this compound is generally stable, avoid heating it to high temperatures or subjecting it to shock.

Conclusion

This compound is a powerful and versatile tool in the arsenal of the modern carbohydrate chemist and chemical biologist. Its unique properties as a non-participating glycosyl donor precursor and a bioorthogonal chemical handle have enabled significant advances in our ability to synthesize complex glycans and to study their roles in biological systems. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, will empower researchers to leverage this important reagent to its full potential in their scientific endeavors.

References

-

Potter, G. T., Jayson, G. C., Gardiner, J. M., Guazelli, L., & Miller, G. J. (2017). Synthesis of 1, 3, 4, 6-Tetra-O-acetyl- 2-azido-2-deoxy-α, Β-D-glucopyranose Using the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. Carbohydrate Chemistry: Proven Synthetic Methods, Volume 4. [Link]

-

Guo, J., & Zhu, X. (2011). Study of the Stereoselectivity of 2-Azido-2-deoxygalactosyl Donors: Remote Protecting Group Effects and Temperature Dependency. The Journal of Organic Chemistry, 76(15), 6064–6075. [Link]

-

ResearchGate. (n.d.). Plausible mechanistic pathway for the β‐glycosylation of 2‐azido‐2‐deoxy‐d‐mannosyl thioglycosides having remotely placed (A) PMB and (B) Pico group. Retrieved from [Link]

-

Potter, G. T., Jayson, G. C., Gardiner, J. M., Guazelli, L., & Miller, G. J. (2017). Synthesis of 1, 3, 4, 6-Tetra-O-acetyl- 2-azido-2-deoxy-α, Β-D-glucopyranose Using the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. Carbohydrate Chemistry: Proven Synthetic Methods, Volume 4. [Link]

-

Vocadlo, D. J., & Bertozzi, C. R. (2022). Azido Groups Hamper Glycan Acceptance by Carbohydrate Processing Enzymes. ACS Central Science, 8(5), 633–640. [Link]

-

Ojeda, R., de Paz, J. L., Lucas, R., Reichardt, N., Liu, L., & Martín-Lomas, M. (2012). Synthesis of 1,3,4,6-Tetra-O-Acetyl-2-Azido-2-Deoxy- α,β-d-Glucopyranose and 2-Azido-4,6-O-Benzylidene-2- Deoxy-α,β-d-Glucopyranose. In Carbohydrate Chemistry (1st ed.). CRC Press. [Link]

-

Guo, J., & Zhu, X. (2011). Study of the stereoselectivity of 2-azido-2-deoxyglucosyl donors: protecting group effects. Organic & Biomolecular Chemistry, 9(10), 3895–3903. [Link]

-

Wang, Q., & Boons, G. J. (2011). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Molecules, 16(7), 5365–5388. [Link]

-

Vocadlo, D. J., & Bertozzi, C. R. (2022). Azido Groups Hamper Glycan Acceptance by Carbohydrate Processing Enzymes. ACS Central Science, 8(5), 633–640. [Link]

-

Wittmann, V. (2010). Azides in carbohydrate chemistry. KOPS - The Institutional Repository of the University of Konstanz. [Link]

-

ResearchGate. (n.d.). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation. Retrieved from [Link]

-

Nigudkar, S. S., & Demchenko, A. V. (2018). Synthesis of 1,3,4,6-Tetra-O-acetyl-α-D-glucopyranose Revisited. ResearchGate. [Link]

-

Pavliak, V., & Kováč, P. (1991). A short synthesis of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-beta-D- glucopyranose and the corresponding alpha-glucosyl chloride from D-mannose. Carbohydrate research, 210, 333–337. [Link]

-

Mann, E., Chiara, J. L., & Verkhnyatskaya, S. (2021). Synthesis of 1,3,4,6-Tetra-O-Acetyl-2-Azido-2-Deoxy-α,β-d-Galactopyranose. ResearchGate. [Link]

-

Zhu, Y., & Yu, B. (2023). Highly Stereoselective Synthesis of 2-Azido-2-Deoxyglycosides via Gold-Catalyzed SN2 Glycosylation. ACS Catalysis, 13(1), 447–455. [Link]

-

Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

-

Wiley. (n.d.). 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-d-glucopyranose. SpectraBase. Retrieved from [Link]

-

Demchenko, A. V., & Stine, K. J. (2021). Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks. Beilstein Journal of Organic Chemistry, 17, 356–362. [Link]

-

Wang, Y., et al. (2023). Zinc(ii)-mediated stereoselective construction of 1,2-cis 2-azido-2-deoxy glycosidic linkage: assembly of Acinetobacter baumannii K48 capsular pentasaccharide derivative. Chemical Science, 14(20), 5469–5478. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). N-acylation of 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-α-D-glucopyranose. Retrieved from [Link]

-

Bennett, C. S. (2017). Methods for 2-Deoxyglycoside Synthesis. Journal of Carbohydrate Chemistry, 36(4-6), 179–224. [Link]

-

Wu, X., & Liu, X. W. (2011). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 16(12), 9789–9800. [Link]

-

ResearchGate. (n.d.). 2 H-NMR spectra of 2,3,4,6-tetra-O-acetyl-Dglucopyranosyl bromide... Retrieved from [Link]

Sources

- 1. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology | MDPI [mdpi.com]

- 2. broadpharm.com [broadpharm.com]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. research.manchester.ac.uk [research.manchester.ac.uk]

- 5. 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose | C14H19N3O9 | CID 10872412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. synthose.com [synthose.com]

- 7. fishersci.com [fishersci.com]

- 8. spectrabase.com [spectrabase.com]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Study of the stereoselectivity of 2-azido-2-deoxyglucosyl donors: protecting group effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Applications of Peracetylated 2-Azido-2-Deoxy-α-D-glucose in Chemical Biology

Abstract

Glycosylation is a fundamental post-translational modification that dictates a vast array of cellular processes, from protein folding and stability to cell-cell recognition and signaling.[1] The inherent complexity and heterogeneity of glycans have historically presented significant challenges to their study. This guide provides an in-depth technical overview of peracetylated 2-azido-2-deoxy-α-D-glucose, a powerful chemical tool that has revolutionized our ability to investigate glycosylation. We will delve into the core principles of metabolic glycoengineering, detailing how this azidosugar analog is processed by cells and serves as a substrate for the incorporation of a bioorthogonal azide reporter into various glycoconjugates.[1][2] This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the applications of this molecule, complete with detailed experimental protocols, troubleshooting advice, and insights into the causality behind experimental choices. We will explore its use in the visualization, identification, and functional characterization of glycoproteins, with a particular focus on O-GlcNAcylated proteins and cell surface glycans.[2][3]

Introduction: The Dawn of Bioorthogonal Glycan Probing